3-Isopropyl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride
CAS No.:
Cat. No.: VC18620232
Molecular Formula: C10H22Cl2N2
Molecular Weight: 241.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H22Cl2N2 |
|---|---|
| Molecular Weight | 241.20 g/mol |
| IUPAC Name | 3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine;dihydrochloride |
| Standard InChI | InChI=1S/C10H20N2.2ClH/c1-7(2)12-5-8-3-4-9(6-12)10(8)11;;/h7-10H,3-6,11H2,1-2H3;2*1H |
| Standard InChI Key | ABIUNMIDDQBQCF-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1CC2CCC(C1)C2N.Cl.Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s IUPAC name, 3-propan-2-yl-3-azabicyclo[3.2.1]octan-8-amine dihydrochloride, reflects its bicyclic architecture, which consists of a seven-membered ring system fused to a bridgehead nitrogen atom (Figure 1). The isopropyl substituent at the 3-position and the primary amine at the 8-position contribute to its stereoelectronic profile, influencing its interactions with biological targets.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C10H22Cl2N2 | |
| Molecular Weight | 241.20 g/mol | |
| Canonical SMILES | CC(C)N1CC2CCC(C1)C2N.Cl.Cl | |
| InChI Key | ABIUNMIDDQBQCF-UHFFFAOYSA-N |
The bicyclo[3.2.1]octane scaffold imposes conformational rigidity, a trait shared with pharmacologically active tropane alkaloids like cocaine and atropine. This rigidity may enhance binding affinity to neurotransmitter transporters or receptors, though empirical validation is pending.
Synthesis and Manufacturing
Synthetic Pathways
While detailed synthetic protocols are proprietary, the compound is likely synthesized through a multi-step sequence involving:
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Ring-Closing Reactions: Formation of the bicyclic framework via intramolecular cyclization of a linear precursor.
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Amine Functionalization: Introduction of the isopropyl group via alkylation or reductive amination.
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Salt Formation: Conversion to the dihydrochloride salt to improve stability and solubility .
Table 2: Hypothetical Synthesis Overview
| Step | Process | Reagents/Conditions |
|---|---|---|
| 1 | Bicyclo[3.2.1]octane formation | Acid-catalyzed cyclization |
| 2 | Isopropyl group introduction | Alkylation with isopropyl iodide |
| 3 | Amine protection/deprotection | Boc-anhydride, HCl cleavage |
| 4 | Salt formation | HCl gas in ethanol |
Industrial-scale production adheres to Good Manufacturing Practices (GMP), ensuring high purity (>95%) for research applications .
Chemical and Physical Properties
Physicochemical Profile
The dihydrochloride salt enhances aqueous solubility compared to the free base, a critical factor for in vitro assays. Key properties include:
Table 3: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Solubility in Water | >50 mg/mL (estimated) | |
| Melting Point | Not reported | – |
| Stability | Hygroscopic; store dry |
The compound’s hygroscopic nature necessitates storage in airtight containers under inert gas to prevent degradation .
Biological Activities and Mechanisms
Neurotransmitter Interactions
Structural analogy to tropane alkaloids suggests potential activity at dopamine and acetylcholine transporters. For example:
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Dopamine Transporter (DAT): May inhibit reuptake, prolonging synaptic dopamine levels.
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Acetylcholine Receptors (nAChRs): Could act as an antagonist, modulating cholinergic signaling.
Table 4: Hypothetical Biological Targets
| Target | Putative Effect | Therapeutic Implication |
|---|---|---|
| DAT | Reuptake inhibition | ADHD, depression |
| nAChRs | Antagonism | Smoking cessation |
These mechanisms remain speculative pending experimental validation.
| Precaution Code | Description |
|---|---|
| P261 | Avoid breathing dust/mist |
| P280 | Wear protective gloves/eye protection |
| P305+P351+P338 | Eye exposure: Rinse cautiously with water |
Storage requires protection from moisture and light at 2–8°C under nitrogen atmosphere .
Future Research Directions
Priority Investigations
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In Vitro Binding Assays: Quantify affinity for DAT, SERT, and nAChRs.
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In Vivo Efficacy Studies: Evaluate behavioral effects in rodent models.
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ADME Profiling: Assess absorption, distribution, metabolism, and excretion.
Collaborative efforts between academia and industry are essential to advance this compound into preclinical development.
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